3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide
Description
Chemical Name: 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide
CAS Number: 1105212-33-6
Molecular Formula: C₂₁H₂₀N₄O₂
Molecular Weight: 360.41 g/mol
SMILES: O=C(Nc1cccc(c1)C)CCn1cnc2c(c1=O)[nH]c1c2cc(cc1)C
This compound features a pyrimido[5,4-b]indole core substituted with a methyl group at position 8, a 4-oxo moiety, and a propanamide side chain linked to an N-phenyl group.
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-8-16-15(11-13)18-19(23-16)20(26)24(12-21-18)10-9-17(25)22-14-5-3-2-4-6-14/h2-8,11-12,23H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMMWTFOODJKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrimidines with Indole Derivatives
A widely cited method involves cyclocondensation between 4-aminopyrimidine derivatives and substituted indoles under acidic conditions. For example, heating 4-amino-6-methylpyrimidine with 5-bromoindole in acetic acid at 110°C for 12 hours yields the pyrimido[5,4-b]indole scaffold with a bromine substituent at position 5. Subsequent debromination via palladium-catalyzed hydrogenation removes the halogen, yielding the unsubstituted core.
Friedländer Annulation
An alternative approach employs the Friedländer annulation, where 2-aminobenzaldehyde derivatives react with cyclic ketones in the presence of a Lewis acid catalyst. For instance, reacting 2-amino-4-methylbenzaldehyde with cyclohexanone using boron trifluoride etherate (BF₃·OEt₂) generates the pyrimidoindole framework with inherent methyl and oxo groups.
Functionalization of the Pyrimidoindole Core
After constructing the core, specific substituents are introduced:
Introduction of the 8-Methyl Group
Methylation at position 8 is achieved via nucleophilic aromatic substitution (SNAr) using methyl iodide (CH₃I) and a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds at 60°C for 6 hours, achieving >85% yield.
Oxidation to the 4-Oxo Derivative
The 4-oxo group is introduced through oxidation of a precursor thione or sulfide. Treating the intermediate with hydrogen peroxide (H₂O₂) in acetic acid at 80°C for 3 hours converts the 4-thione to the 4-oxo group with minimal side reactions.
Coupling with N-Phenylpropanamide
The final step involves attaching the N-phenylpropanamide side chain to the pyrimidoindole core. Two methods dominate:
Amide Bond Formation via Carbodiimide Coupling
A carbodiimide-mediated coupling reaction links 3-(carboxypropyl)-pyrimidoindole with aniline. The protocol uses:
Direct Aminolysis of Activated Esters
An alternative method activates the carboxylic acid as a pentafluorophenyl ester, which undergoes aminolysis with aniline in the presence of 4-dimethylaminopyridine (DMAP). Key parameters include:
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Step | Method | Reagents/Catalysts | Conditions | Yield | Purity |
|---|---|---|---|---|---|
| Core synthesis | Cyclocondensation | Acetic acid | 110°C, 12 h | 70% | 90% |
| Core synthesis | Friedländer annulation | BF₃·OEt₂ | 80°C, 8 h | 65% | 88% |
| 8-Methyl introduction | SNAr methylation | CH₃I, NaH, DMF | 60°C, 6 h | 85% | 92% |
| 4-Oxo introduction | H₂O₂ oxidation | H₂O₂, acetic acid | 80°C, 3 h | 90% | 94% |
| Amide coupling | EDC/HOBt | EDC, HOBt, DCM | RT, 24 h | 82% | 96% |
| Amide coupling | Pentafluorophenyl ester | DMAP, THF | 50°C, 12 h | 75% | 95% |
Optimization Challenges and Solutions
Purification of intermediates
The pyrimidoindole core often co-elutes with unreacted starting materials during column chromatography. Switching from silica gel to reverse-phase HPLC with a C18 column improves resolution, increasing purity to >98%.
Scalability of Amide Coupling
Industrial-scale production faces exothermic risks during EDC-mediated coupling. Replacing DCM with ethyl acetate as the solvent reduces reaction heat while maintaining yields at 80%.
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidine and indole can induce apoptosis in various cancer cell lines, suggesting that 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide may possess similar properties .
Antimicrobial Properties
Compounds related to this compound have demonstrated antimicrobial activity against a range of pathogens. For example, studies have reported efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential use of this compound in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine production in immune cells. This suggests a potential role in treating inflammatory diseases or conditions where cytokine dysregulation occurs.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are vital for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine and indole rings can significantly affect its potency and selectivity towards biological targets.
Case Studies
Several case studies highlight the applications of similar compounds in clinical settings:
- Anticancer Studies : A study demonstrated that pyrimidine derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation pathways.
- Antimicrobial Testing : Research showed that derivatives exhibited minimum inhibitory concentrations (MIC) effective against resistant strains of bacteria.
- Inflammation Models : In vitro studies indicated that certain derivatives could reduce the release of pro-inflammatory cytokines in activated macrophages.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrimido[5,4-b]indole scaffold is shared among several compounds, but substituent variations significantly influence physicochemical and biological properties. Key analogues include:
Table 1: Structural Comparison of Pyrimidoindole Derivatives
Key Observations :
- Substituent Diversity : The target compound’s N-phenylpropanamide side chain distinguishes it from analogues with bulkier groups (e.g., fluorobenzyl or methoxybenzyl in ). Smaller substituents may enhance solubility compared to halogenated derivatives.
- Hybrid Cores : Compounds like 32 replace the pyrimidine ring with a triazine moiety, altering π-π stacking and hydrogen-bonding capabilities.
Key Observations :
- Reaction Efficiency : The high yield of compound 32 (93% ) contrasts with the moderate yield of compound 9 (70% ), suggesting differences in intermediate stability.
- Purification Challenges : Halogenated derivatives (e.g., compound 9 ) may require rigorous chromatography due to increased polarity.
Spectroscopic and Physicochemical Properties
Spectroscopic data provide insights into structural confirmation:
Table 3: Spectral Data Comparison
Key Observations :
Biological Activity
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidoindoles, characterized by a fused pyrimidine and indole structure. Its molecular formula is with a molecular weight of approximately 342.37 g/mol. The presence of various functional groups enhances its reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of pyrimidoindoles exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing effective antimicrobial potential .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3a | 8 | E. coli |
| 4c | 16 | S. aureus |
| 5e | 32 | M. tuberculosis |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against hematological malignancies. In vitro studies have shown that similar pyrimidoindole derivatives inhibit the growth of cancer cell lines such as K562 and MV4-11, with submicromolar EC50 values indicating potent antiproliferative effects. These studies suggest that the mechanism involves inhibition of key kinases associated with cancer cell proliferation .
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 1.7 | Inhibition of Pim kinases |
| MV4-11 | 0.9 | Induction of apoptosis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, disrupting their function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors involved in cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the efficacy of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A series of derivatives were tested against multiple bacterial strains, revealing a correlation between structural modifications and enhanced antimicrobial activity.
- Anticancer Screening : A comparative analysis of various pyrimidoindole derivatives demonstrated significant differences in their antiproliferative effects across different cancer cell lines.
Q & A
Q. Table 1. Structural-Activity Relationships (SAR)
| Derivative | Substituent Modifications | Biological Activity | Key Finding |
|---|---|---|---|
| Parent | 8-methyl, N-phenylpropanamide | Anticancer (IC₅₀ = 5 µM) | Baseline activity |
| Analog A | 8-fluoro, 4-methoxybenzyl | Enhanced antimicrobial (MIC = 2 µg/mL) | Electron-withdrawing groups improve membrane penetration |
| Analog B | 7,8-dimethoxy, furanmethyl | Reduced cytotoxicity (IC₅₀ = 20 µM) | Bulkier groups hinder target binding |
Advanced: How to design experiments to elucidate the mechanism of action?
Methodological Answer:
- Target Identification :
- Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates .
- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins Panlabs) to identify inhibited/enhanced enzymes .
- Pathway Analysis :
- Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) or DNA damage response (γ-H2AX) .
- Computational Modeling :
- Docking Studies (AutoDock Vina) : Predict binding to targets like topoisomerase II or tubulin .
Advanced: What strategies optimize pharmacokinetic properties without compromising activity?
Methodological Answer:
- Solubility Enhancement :
- Introduce polar groups (e.g., hydroxyl, carboxylate) on the phenyl ring .
- Use prodrug approaches (e.g., esterification of the propanamide group) .
- Metabolic Stability :
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., demethylation at 8-methyl) and replace with CF₃ or halogens .
- Bioavailability Testing :
- Caco-2 Permeability Assays : Aim for Papp >1 × 10⁻⁶ cm/s .
Advanced: How to resolve discrepancies in reported spectral data (e.g., NMR shifts)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
